N'~2~,N'~5~-bis[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]furan-2,5-dicarbohydrazide
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Overview
Description
N’~2~,N’~5~-BIS[(E)-1-(6-BROMO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2,5-FURANDICARBOHYDRAZIDE is a complex organic compound characterized by its unique structure, which includes brominated benzodioxole and furan rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~2~,N’~5~-BIS[(E)-1-(6-BROMO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2,5-FURANDICARBOHYDRAZIDE typically involves the condensation of 6-bromo-1,3-benzodioxole-5-carbaldehyde with 2,5-furandicarbohydrazide under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, with the temperature maintained at reflux to ensure complete reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’~2~,N’~5~-BIS[(E)-1-(6-BROMO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2,5-FURANDICARBOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atoms in the benzodioxole rings can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its therapeutic properties, particularly in drug development.
Mechanism of Action
The mechanism by which N’~2~,N’~5~-BIS[(E)-1-(6-BROMO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2,5-FURANDICARBOHYDRAZIDE exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to changes in cellular processes. The brominated benzodioxole moiety may play a crucial role in its biological activity by facilitating interactions with biological macromolecules .
Comparison with Similar Compounds
Similar Compounds
Benzo[1,2-d4,5-d′]bis([1,2,3]thiadiazole): Another compound with a similar structure, known for its electron-withdrawing properties and applications in organic electronics.
Indole Derivatives: Compounds containing the indole moiety, which are widely studied for their biological activities.
Uniqueness
N’~2~,N’~5~-BIS[(E)-1-(6-BROMO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2,5-FURANDICARBOHYDRAZIDE is unique due to its combination of brominated benzodioxole and furan rings, which confer distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C22H14Br2N4O7 |
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Molecular Weight |
606.2 g/mol |
IUPAC Name |
2-N,5-N-bis[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylideneamino]furan-2,5-dicarboxamide |
InChI |
InChI=1S/C22H14Br2N4O7/c23-13-5-19-17(31-9-33-19)3-11(13)7-25-27-21(29)15-1-2-16(35-15)22(30)28-26-8-12-4-18-20(6-14(12)24)34-10-32-18/h1-8H,9-10H2,(H,27,29)(H,28,30)/b25-7+,26-8+ |
InChI Key |
NWVVTMAEZJIMKV-CFMYDQSQSA-N |
Isomeric SMILES |
C1OC2=C(O1)C=C(C(=C2)Br)/C=N/NC(=O)C3=CC=C(O3)C(=O)N/N=C/C4=CC5=C(OCO5)C=C4Br |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C=NNC(=O)C3=CC=C(O3)C(=O)NN=CC4=CC5=C(C=C4Br)OCO5)Br |
Origin of Product |
United States |
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